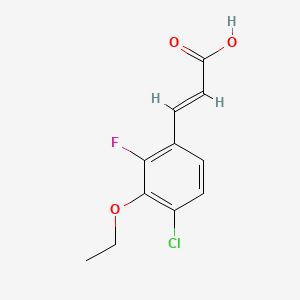

4-Chloro-3-ethoxy-2-fluorocinnamic acid

Descripción general

Descripción

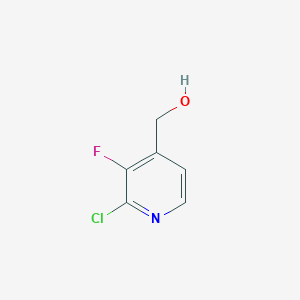

4-Chloro-3-ethoxy-2-fluorocinnamic acid is a laboratory chemical . It has a molecular weight of 244.65 . The IUPAC name for this compound is (2E)-3-(4-chloro-3-ethoxy-2-fluorophenyl)-2-propenoic acid .

Physical and Chemical Properties Analysis

The molecular weight of this compound is 244.65 . The storage temperature is ambient . Unfortunately, other physical and chemical properties like melting point, boiling point, etc., are not available from the search results.Aplicaciones Científicas De Investigación

Analytical Methodologies and Biological Activities

The development of sensitive analytical methodologies for quantifying compounds similar to 4-Chloro-3-ethoxy-2-fluorocinnamic acid, such as ferulic acid derivatives, is crucial for their application in various fields, including food industry and health sciences. Such methodologies facilitate the understanding of the compounds' antioxidant properties, which are linked to potential health benefits against disorders related to oxidative stress like cancer and neurodegenerative diseases (Barberousse et al., 2008).

Inhibition Mechanisms in Biochemical Processes

Research on para-substituted cinnamic acid derivatives, including 4-chloro and 4-ethoxycinnamic acids, has provided insights into their inhibition effects on enzymes like tyrosinase. Understanding these inhibition mechanisms is essential for the design of novel inhibitors that could be used in therapeutic applications or in the cosmetic industry to control enzymatic browning and related processes (Cui et al., 2017).

Environmental Biodegradation

The biodegradation of chlorinated cinnamic acid derivatives, including 4-fluorocinnamic acid, is another area of research. Studies on microbial strains capable of degrading such compounds are significant for environmental biotechnology, offering potential solutions for the bioremediation of contaminated sites (Ma Yu, 2013).

Advanced Material Synthesis

The synthesis of specific cinnamic acid derivatives, such as methyl 4-fluorocinnamate, is fundamental in the field of material science, especially for the creation of chiral materials used in pharmaceuticals and advanced technologies. The catalytic processes involved in these syntheses are key for the development of cost-efficient and scalable production methods (C. Si, 2004).

Photodegradation and UV Protection

Understanding the photodegradation of sunscreen ingredients such as 2-ethylhexyl 4-methoxycinnamate, which shares structural similarities with this compound, is crucial for developing more stable and effective UV protection products. Research in this area contributes to the formulation of sunscreens that provide long-lasting protection without degrading into harmful by-products (Gackowska et al., 2014).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area . In case of inhalation, skin contact, or eye contact, specific first-aid measures are recommended .

Propiedades

IUPAC Name |

(E)-3-(4-chloro-3-ethoxy-2-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClFO3/c1-2-16-11-8(12)5-3-7(10(11)13)4-6-9(14)15/h3-6H,2H2,1H3,(H,14,15)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYOROFBBRKJCT-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1F)C=CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1F)/C=C/C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[(E)-2-(dimethylamino)vinyl]-5-oxo-6-(4H-1,2,4-triazol-4-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1530338.png)

![{3-[(Methylamino)methyl]phenyl}methanesulfonamide](/img/structure/B1530340.png)

![2-Oxa-7-azaspiro[4.4]nonan-8-one](/img/structure/B1530342.png)

![[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1530343.png)